![molecular formula C16H15N3O B10796625 2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B10796625.png)
2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is a heterocyclic compound that features a fused pyrazoloquinazoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative and kinase inhibition properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes with cyclohexane-1,4-dione and hydrazine derivatives under reflux conditions. The reaction proceeds through the formation of intermediate hydrazones, which cyclize to form the pyrazoloquinazoline core .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors to enhance reaction efficiency, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazoloquinazoline ring, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazoloquinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrazoloquinazolines with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol involves its interaction with molecular targets such as kinases. By inhibiting kinases like Pim-1, the compound can interfere with signaling pathways that regulate cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[5,1-b]quinazoline-2-carboxylate: Another compound with a similar core structure, studied for its antiproliferative activity.
Tetrahydropyrazoloquinazoline derivatives: These compounds share the pyrazoloquinazoline core and exhibit various biological activities, including kinase inhibition.
Uniqueness
2-Phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 9-position. This structural feature may contribute to its distinct biological activities and its potential as a lead compound for developing new therapeutic agents.
Eigenschaften
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16-12-8-4-5-9-13(12)17-15-10-14(18-19(15)16)11-6-2-1-3-7-11/h1-3,6-7,10,18H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGHCSSLTYMRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=N2)C=C(N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B10796546.png)

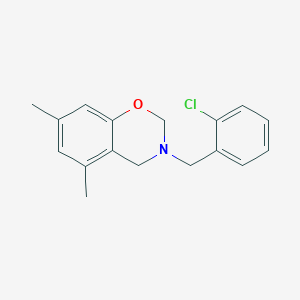
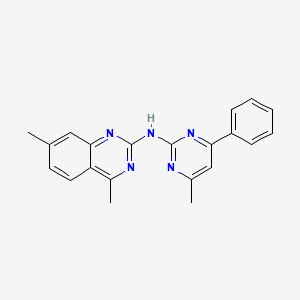
![[(1-Amino-2-naphthalen-1-ylethylidene)amino] 3,4,5-trimethoxybenzoate](/img/structure/B10796583.png)
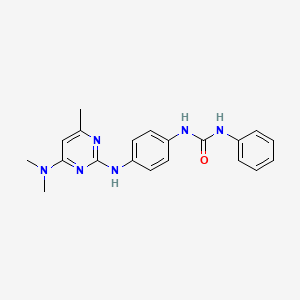
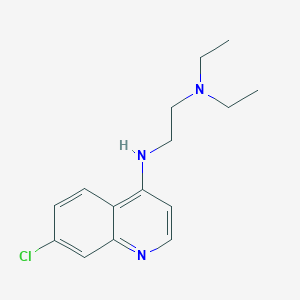
![4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)-2,6-dimethoxyphenol](/img/structure/B10796600.png)
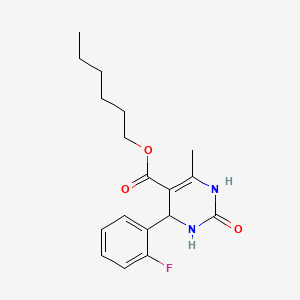
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(tetrahydrofuran-2-ylmethyl)amino]propan-2-ol](/img/structure/B10796612.png)
methanone](/img/structure/B10796618.png)
![2-[(1-Adamantylmethylamino)methyl]phenol](/img/structure/B10796630.png)

![N-[(4-nitrophenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B10796651.png)
